

Intravenous Administration Protocol for Terameprocol in Clinical Research

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Compound of Interest

Compound Name: Terameprocol

Cat. No.: B1682228

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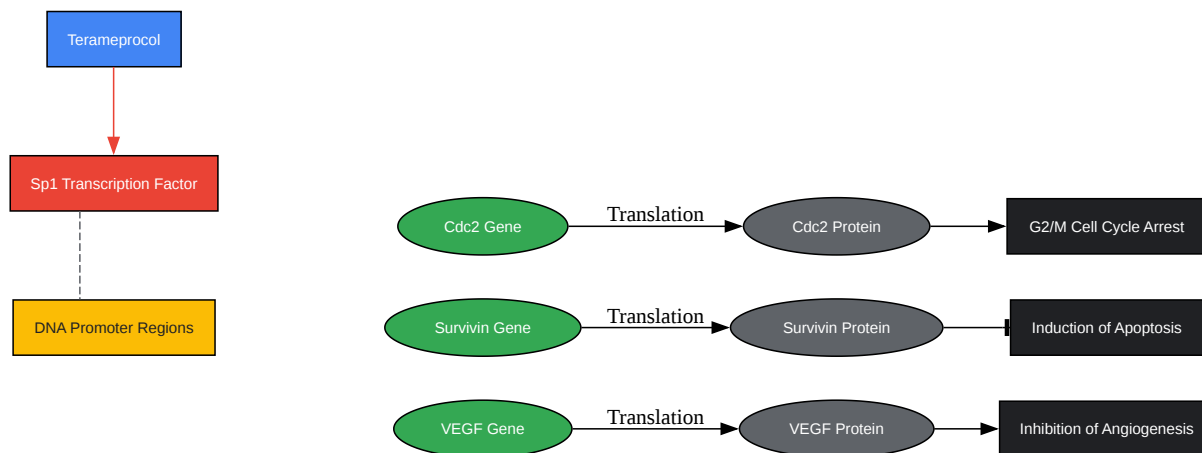
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

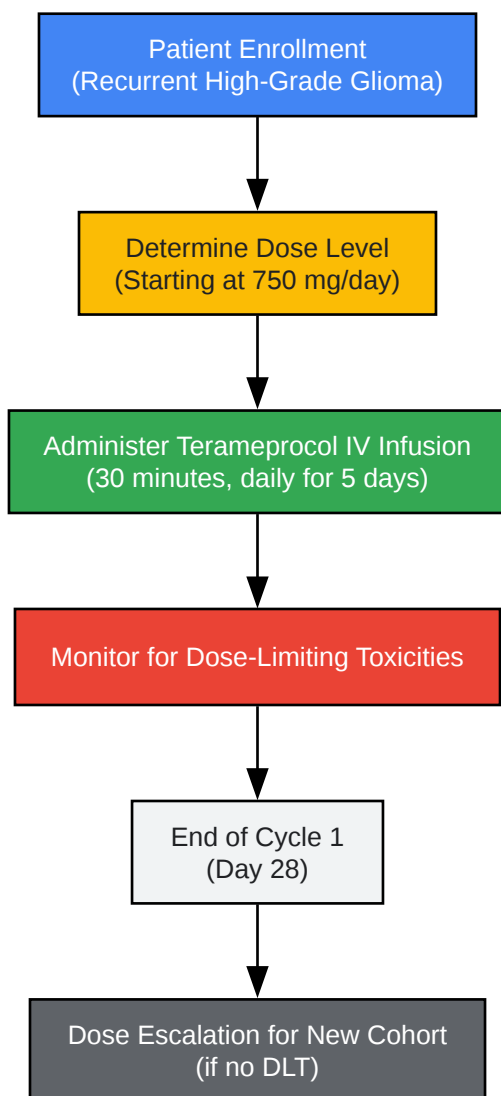
Introduction

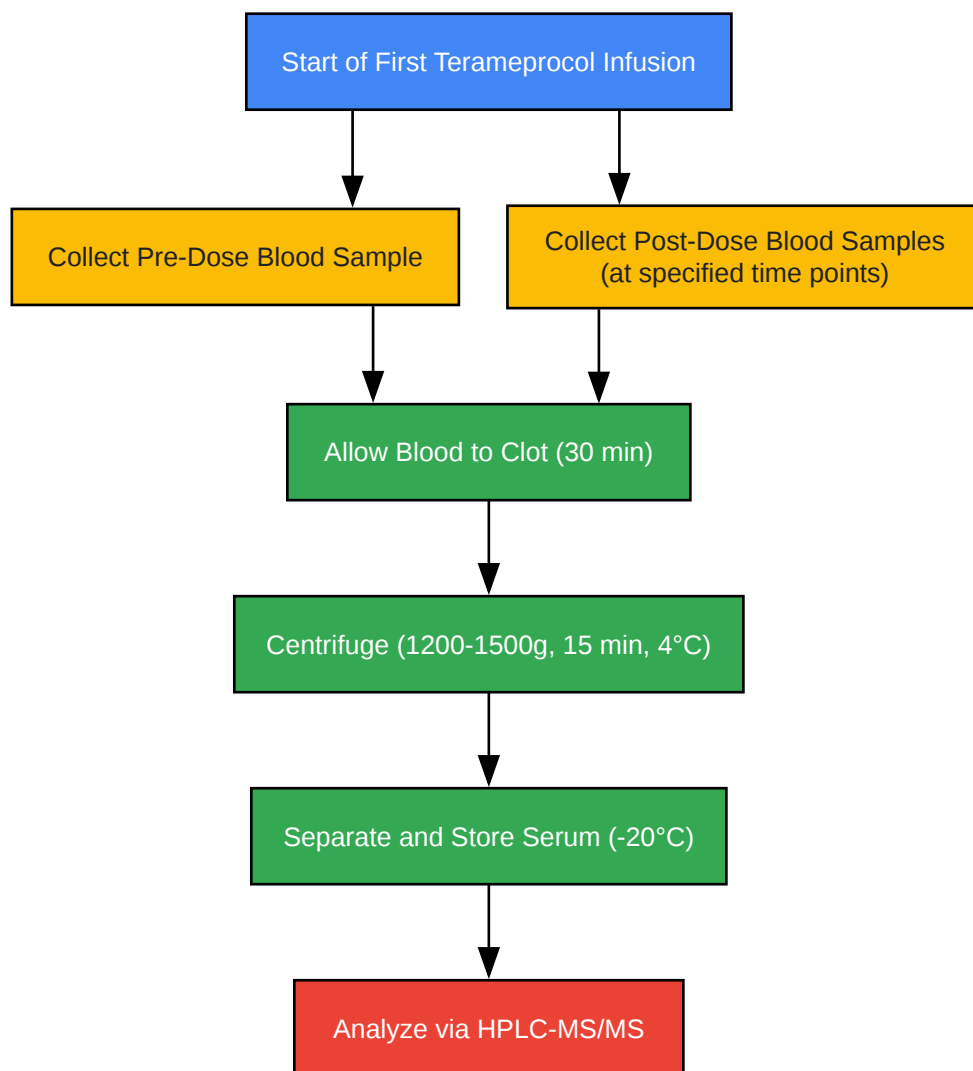
Terameprocol (also known as EM-1421 or M4N) is a synthetic derivative of nordihydroguaiaretic acid (NDGA) that functions as a transcriptional inhibitor.^[1] It demonstrates potential antiangiogenic, antineoplastic, and antiviral activities by competing with the transcription factor Sp1.^[1] This competition disrupts the transcription of Sp1-dependent genes, such as those encoding for cyclin-dependent kinase (Cdc2) and survivin, which are often overexpressed in cancer cells.^{[1][2]} By inhibiting these pathways, **Terameprocol** can induce tumor cell apoptosis and reduce tumor angiogenesis.^[1] This document provides detailed protocols for the intravenous administration of **Terameprocol** based on findings from clinical studies.

Mechanism of Action

Terameprocol's primary mechanism of action involves the inhibition of the Sp1 transcription factor. This leads to the downregulation of several key proteins involved in cell cycle progression and apoptosis inhibition.







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References

- 1. Facebook [cancer.gov]
- 2. Terameprocol, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

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